Asapiprant

描述

Asapiprant (development code: S-555739, BGE-175) is a potent and selective prostaglandin D2 receptor 1 (DP1) antagonist with a reported Ki value of 0.44 nM . It is under clinical investigation for allergic rhinitis, asthma, and COVID-18. Its mechanism involves blocking DP1-mediated pathways, which are implicated in inflammatory responses, including mast cell degranulation, neutrophil activation, and vascular leakage . Preclinical studies demonstrate its efficacy in reducing nasal resistance, airway hyperreactivity, and systemic inflammation in animal models of allergic diseases and viral infections . As of 2025, this compound has been evaluated in 18 clinical trials involving over 2,200 participants, with ongoing Phase 2 trials for COVID-19 (NCT04705597) .

准备方法

合成路线和反应条件: 阿萨皮兰特的合成涉及多个步骤,包括形成关键中间体,以及它们随后反应形成最终化合物。具体的合成路线是专有的,但通常涉及以下步骤:

- 通过一系列缩合和环化反应形成核心结构。

- 引入官能团以增强受体亲和力和选择性。

- 纯化和结晶以获得高纯度的最终产品 .

工业生产方法: 阿萨皮兰特的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

- 优化反应条件,以最大限度地提高产率并最大程度地减少杂质。

- 使用工业级试剂和溶剂。

- 实施严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

Pharmacological Activity and Receptor Binding

Asapiprant is a synthetic prostaglandin D2 (PGD2) receptor antagonist with high selectivity for the DP1 receptor subtype. Binding assays demonstrate its affinity and specificity:

This binding antagonizes PGD2-induced responses, such as nasal congestion and airway inflammation, by blocking DP1-mediated signaling pathways.

In Vitro and In Vivo Efficacy

While not detailing chemical reactions, studies highlight its functional effects in allergic disease models:

- Allergic Rhinitis : Reduces nasal resistance () and eosinophil infiltration in nasal mucosa .

- Asthma Models : Suppresses bronchoconstriction, airway hyper-responsiveness, and mucin production .

Mechanistic Insights from Related Chemical Studies

Although this compound-specific reaction data are absent, general principles from chemical kinetics and optimization (as per sources and ) provide context for drug development workflows:

Reaction Optimization Strategies

- Design of Experiments (DoE) : Used to identify critical factors (e.g., temperature, reagent stoichiometry) in multi-step syntheses, minimizing side reactions .

- Kinetic Profiling : Mechanistic studies (e.g., azetidinium ion formation in cediranib synthesis) inform solvent/base selection to enhance yields .

Degradation Pathways (Analogous Systems)

科学研究应用

Infectious Diseases

Recent studies have highlighted the efficacy of asapiprant in combating pneumococcal infections. In a controlled study involving young mice infected with Streptococcus pneumoniae, treatment with this compound significantly reduced systemic spread and disease severity. The results indicated that while this compound did not reduce the pulmonary bacterial burden, it enhanced antimicrobial activity in circulating neutrophils and improved pulmonary barrier integrity, thereby preventing bacterial dissemination into the bloodstream .

Key Findings:

- This compound treatment led to an 83% survival rate in infected mice compared to control groups.

- Enhanced levels of reactive oxygen species (ROS) were observed in lung macrophages/monocytes following treatment.

- The compound was shown to maintain epithelial/endothelial barrier integrity in the lungs .

Allergic Diseases

This compound has also been investigated for its potential in treating allergic diseases such as asthma and allergic rhinitis. In various animal models, it demonstrated significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and mucin production in the lungs .

Clinical Insights:

- In clinical trials for allergic rhinitis, patients treated with this compound exhibited reduced nasal resistance and secretion following allergen exposure.

- The compound was well-tolerated and showed promising results in reducing symptoms associated with allergic responses .

Case Study 1: Pneumococcal Infection Model

In a study focusing on pneumococcal pneumonia, young mice were treated with this compound post-infection. The treatment resulted in:

- Reduced disease severity: Significant decrease in mortality rates.

- Enhanced immune response: Increased antimicrobial activity noted in neutrophils .

Case Study 2: Allergic Rhinitis

A randomized controlled trial evaluated the effects of this compound on patients with seasonal allergic rhinitis. Results indicated:

- Efficacy: Patients reported lower symptom scores compared to placebo.

- Safety Profile: No significant adverse effects were reported during the trial period .

Data Summary

| Application Area | Model/Study Type | Key Outcomes |

|---|---|---|

| Infectious Diseases | Mouse Model (Pneumonia) | 83% survival rate; enhanced immune response |

| Allergic Diseases | Clinical Trials | Reduced symptoms of rhinitis; well-tolerated |

作用机制

阿萨皮兰特通过选择性地结合并拮抗 DP1 受体发挥作用,DP1 受体参与前列腺素 D2 信号通路。 通过抑制该受体,阿萨皮兰特减少免疫细胞的迁移和活化,从而降低整体炎症反应 。 这种机制使其成为治疗各种炎症性疾病的有希望的候选药物 .

类似化合物:

OC000459: 另一种具有类似抗炎特性的 DP1 受体拮抗剂。

ADC-3680: 一种用于治疗哮喘和过敏性鼻炎的选择性 DP2 受体拮抗剂.

比较: 阿萨皮兰特在其对 DP1 受体的高选择性和亲和力方面是独一无二的,这使其与其他类似化合物区分开来。 它强大的抗炎作用和潜在的治疗应用使其成为前列腺素受体拮抗剂类药物的宝贵补充 .

相似化合物的比较

Pharmacological Properties

Table 1: Receptor Affinity and Selectivity Profiles

Key Insights :

- This compound exhibits the highest potency among DP1 antagonists, with sub-nanomolar affinity.

- Unlike laropiprant, which is combined with niacin, this compound is being developed as a standalone therapy for inflammatory conditions .

Efficacy in Preclinical Models

Table 2: Comparative Efficacy in Allergic Rhinitis Models

Key Insights :

- This compound uniquely enhances barrier integrity in the lungs, reducing bacterial dissemination in pneumococcal infection models .

- It suppresses antigen-induced bronchoconstriction and airway hyperreactivity in asthma models, outperforming older DP1 antagonists like BW A868C .

Key Insights :

- This compound’s moderate CYP2C9 inhibition suggests a lower risk of drug-drug interactions compared to strong inhibitors like vatalanib .

- Clinical trials report favorable tolerability, with adverse event rates similar to placebo in allergic rhinitis studies .

Table 4: Indications and Trial Outcomes

Key Insights :

- This compound is the only DP1 antagonist in advanced clinical testing for COVID-19, targeting PGD2/DP1-driven inflammation in aged hosts .

- Its once-daily dosing and rapid pharmacodynamic effects (e.g., reduced airway resistance within hours) differentiate it from slower-acting anti-inflammatory agents .

生物活性

Asapiprant, also known as S-555739 or BGE-175, is a synthetic compound primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP1). Its biological activity has been extensively studied in various contexts, particularly in allergic diseases and infectious diseases such as COVID-19. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound functions by selectively inhibiting the DP1 receptor, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which are elevated by prostaglandin D2 (PGD2) signaling. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PGD2-induced cAMP elevation in human platelets with an IC50 value of 16 nM. The compound also exhibits varying degrees of inhibition in animal models, including guinea pigs, rats, and sheep, with IC50 values reported as 61 nM, 74 nM, and 15 nM respectively .

In Vivo Efficacy

Allergic Diseases:

this compound has shown significant efficacy in animal models of allergic rhinitis and asthma. In studies involving guinea pigs, oral administration at doses of 1 mg/kg and 3 mg/kg resulted in an 82% and 92% suppression of PGD2-induced nasal resistance increase, respectively . Additionally, it reduced nasal secretion and cell infiltration in nasal lavage fluids when administered at doses ranging from 3 mg/kg to 30 mg/kg .

Table 1: Efficacy of this compound in Animal Models

| Model | Dose (mg/kg) | Effect on Nasal Resistance (%) | Effect on Nasal Secretion (%) |

|---|---|---|---|

| Guinea Pig | 1 | 82 | Significant reduction |

| Guinea Pig | 3 | 92 | Significant reduction |

| Rat | 10 | Not specified | Not specified |

Clinical Trials

This compound is currently being investigated for its potential use in treating COVID-19. A Phase 2 clinical trial is assessing its efficacy in hospitalized adults with inflammatory symptoms related to COVID-19. Preliminary results suggest that this compound may reduce mortality rates and improve immune responses in older patients infected with SARS-CoV-2 .

Table 2: Summary of Clinical Trials Involving this compound

| Trial ID | Condition | Phase | Key Findings |

|---|---|---|---|

| NCT01651871 | Allergic Rhinitis | Phase 2 | Significant reduction in symptoms |

| NCT04512512 | COVID-19 | Phase 2 | Reduced mortality and improved immune response |

Case Studies

A notable case study involved the administration of this compound to aged mice infected with Streptococcus pneumoniae. The treatment significantly reduced systemic spread and disease severity while enhancing the antimicrobial activity of neutrophils . This suggests that this compound not only targets allergic pathways but also plays a role in modulating immune responses during bacterial infections.

常见问题

Basic Research Questions

Q. What experimental models are commonly used to assess Asapiprant’s DP1 receptor antagonism?

this compound’s DP1 antagonism is typically validated using in vitro cAMP assays in platelet-rich plasma from humans, guinea pigs, and sheep, where it inhibits PGD2-induced cAMP elevation (IC50 values: 16 nM in humans, 15–74 nM in animal models) . In vivo efficacy is tested in guinea pig nasal resistance models, where oral administration (1–3 mg/kg) reduces PGD2-induced airway resistance by 82–92%, outperforming comparator compounds . Researchers should standardize species-specific pharmacokinetic profiles when translating findings .

Q. How is this compound’s receptor selectivity confirmed in preclinical studies?

Selectivity for DP1 over DP2 is assessed via functional assays. For DP2, this compound’s lack of activity is demonstrated using PGD2-induced eosinophil shape change in human and guinea pig peripheral blood, where no inhibition is observed at concentrations effective for DP1 . Cross-reactivity with other prostaglandin receptors (e.g., EP, IP) requires competitive binding assays using radiolabeled ligands .

Q. What methodologies are recommended for quantifying this compound’s pharmacokinetic parameters in animal models?

Plasma concentrations in rats, dogs, and sheep are measured post-administration (10 mg/kg) via liquid chromatography/tandem mass spectrometry (LC-MS/MS) or HPLC. Key parameters include AUC, Cmax, and half-life, with interspecies variability noted (e.g., higher clearance in rodents vs. canines) . Researchers must account for formulation differences (e.g., methylcellulose suspensions) that affect bioavailability .

Advanced Research Questions

Q. How does this compound modulate cytokine storms in SARS-CoV-2-infected models, and what experimental designs are appropriate?

In elderly mice, this compound (dose unspecified) reduces adverse COVID-19 outcomes by suppressing macrophage/neutrophil-driven cytokine release (e.g., IL-6, TNF-α). Studies use K18-hACE2 transgenic mice infected with SARS-CoV-2, with endpoints including weight loss, survival, and multiplex cytokine profiling . Controls should include untreated infected mice and immunomodulator comparators (e.g., dexamethasone) to isolate DP1-specific effects .

Q. What strategies resolve contradictions in this compound’s CYP2C9 inhibition data?

While this compound shows dose-dependent CYP2C9 inhibition in supersomes (IC50 data aligned with HepG2 assays), cytotoxicity in HepG2 complicates interpretation. Researchers should orthogonalize results using primary hepatocytes or in silico docking simulations to distinguish direct enzyme inhibition from cell death artifacts . Parallel studies with non-cytotoxic analogs (e.g., vatalanib) can clarify mechanisms .

Q. How does this compound’s antitumor activity relate to myeloid cell modulation?

this compound alters tumor-associated macrophage (TAM) and myeloid-derived suppressor cell (MDSC) function in preclinical models, likely via DP1-mediated cAMP suppression. Co-culture systems (e.g., HUVEC-EIII8 heterotypic cultures) combined with proteomic analysis of galectin-3 cleavage reveal reduced metastatic potential . Researchers should correlate DP1 receptor density in tumor stroma with treatment response using immunohistochemistry .

Q. What experimental designs optimize reproducibility in this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods : Detail drug preparation (e.g., purity ≥99%, DMSO stock concentrations), animal protocols (e.g., dosing regimens), and statistical thresholds (e.g., p < 0.05 for nasal resistance assays) .

- Data : Provide raw cAMP measurements, cytometry plots for eosinophil assays, and pharmacokinetic curves as supplementary files .

- Replication : Use DP1-knockout models to confirm on-target effects .

Q. How can this compound’s immunomodulatory effects be leveraged in combination therapies?

In COVID-19 models, co-administration with antiviral agents (e.g., remdesivir) or other immunomodulators (e.g., BIT225) is hypothesized to synergize. Experimental designs should employ factorial ANOVA to test additive vs. synergistic interactions, with endpoints including viral load (qPCR) and histopathology . Dose-ranging studies are critical to avoid immunosuppression .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are standard for IC50/EC50 calculations. For animal studies, mixed-effects models account for inter-individual variability, while survival data requires Kaplan-Meier analysis with log-rank tests .

属性

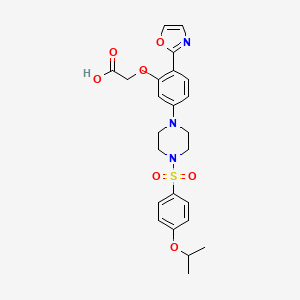

IUPAC Name |

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-01-5 | |

| Record name | Asapiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。